2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0449107
InChI:
InChI=1S/C21H19N5O2S/c27-20-16(14-22-25-10-12-28-13-11-25)19(15-6-2-1-3-7-15)24-26(20)21-23-17-8-4-5-9-18(17)29-21/h1-9,14,24H,10-13H2/b22-14+
SMILES:
C1COCCN1N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5
Molecular Formula:
C21H19N5O2S
Molecular Weight:
405.5g/mol
2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC0449107
Molecular Formula: C21H19N5O2S
Molecular Weight: 405.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N5O2S |
|---|---|
| Molecular Weight | 405.5g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-4-[(E)-morpholin-4-yliminomethyl]-5-phenyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C21H19N5O2S/c27-20-16(14-22-25-10-12-28-13-11-25)19(15-6-2-1-3-7-15)24-26(20)21-23-17-8-4-5-9-18(17)29-21/h1-9,14,24H,10-13H2/b22-14+ |
| Standard InChI Key | MFGMWWBTHBAGHA-HYARGMPZSA-N |
| SMILES | C1COCCN1N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator